REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[CH:5][C:6]2[S:10](=[O:12])(=[O:11])[NH:9][C:8](=O)[C:7]=2[CH:14]=1.[CH4:15].O=S(Cl)Cl.[CH3:20][Mg]Cl>CN(C=O)C.C1COCC1>[CH3:15][C:8]1([CH3:20])[C:7]2[CH:14]=[C:3]([OH:2])[CH:4]=[CH:5][C:6]=2[S:10](=[O:12])(=[O:11])[NH:9]1
|
Name
|
|
Quantity
|
290 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=CC2=C(C(NS2(=O)=O)=O)C1
|
Name
|
xylenes
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at 40° C. for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 15 hours
|
Duration
|
15 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a paste
|
Type
|
CUSTOM
|
Details
|
After removal of solvent
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(NS(C2=C1C=C(C=C2)O)(=O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 124 mg | |
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |